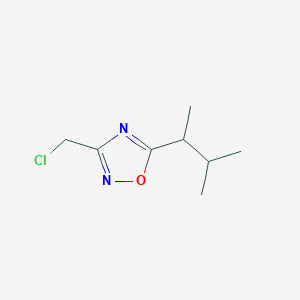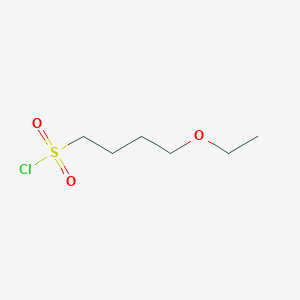![molecular formula C9H14O3 B6616001 1,8-dioxaspiro[5.5]undecan-4-one CAS No. 1339499-24-9](/img/structure/B6616001.png)
1,8-dioxaspiro[5.5]undecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-dioxaspiro[5.5]undecan-4-one (1,8-DSU) is a cyclic dioxane derivative that is used in a variety of scientific research applications. 1,8-DSU has been studied extensively for its biochemical and physiological effects, and its synthesis method is well established.
Mécanisme D'action
1,8-dioxaspiro[5.5]undecan-4-one is a cyclic dioxane derivative that has been shown to interact with proteins and enzymes. It has been demonstrated to bind to the active site of enzymes, and to interact with proteins through hydrogen bonding and hydrophobic interactions. It has also been shown to form complexes with proteins, and to modulate their activity.
Biochemical and Physiological Effects
1,8-dioxaspiro[5.5]undecan-4-one has been studied for its potential effects on biochemical and physiological processes. It has been demonstrated to inhibit the activity of enzymes involved in the metabolism of lipids and carbohydrates, and to inhibit the activity of enzymes involved in the synthesis of proteins. It has also been shown to modulate the activity of proteins involved in signal transduction pathways, and to modulate the activity of transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
1,8-dioxaspiro[5.5]undecan-4-one is a relatively inexpensive and easily synthesized compound that can be used in a variety of laboratory experiments. It is stable in aqueous solutions and can be stored at room temperature for extended periods of time. However, it is not very soluble in organic solvents, and its solubility in aqueous solutions is limited.
Orientations Futures
1,8-dioxaspiro[5.5]undecan-4-one has a wide range of potential applications in scientific research. In the future, it could be used to study the effects of cyclic dioxanes on the structure and function of proteins, to study the effects of cyclic dioxanes on the activity of enzymes, and to study the effects of cyclic dioxanes on signal transduction pathways. It could also be used to study the effects of cyclic dioxanes on the synthesis of proteins, and to study the effects of cyclic dioxanes on transcription factors. Additionally, it could be used to study the effects of cyclic dioxanes on the metabolism of lipids and carbohydrates, and to study the effects of cyclic dioxanes on the structure and function of membranes. Finally, it could be used to study the effects of cyclic dioxanes on the activity of reactive oxygen species, and to study the effects of cyclic dioxanes on the activity of enzymes involved in the metabolism of xenobiotics.
Méthodes De Synthèse
1,8-dioxaspiro[5.5]undecan-4-one is synthesized from the reaction of 1,8-dioxaspiro[5.5]undecane (1,8-DS) and dimethyl sulfate (DMS). This reaction occurs in an aqueous solution of sodium hydroxide. The reaction produces 1,8-dioxaspiro[5.5]undecan-4-one in a yield of approximately 75%.
Applications De Recherche Scientifique
1,8-dioxaspiro[5.5]undecan-4-one has been studied extensively for its potential uses in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as a substrate for the study of bacterial enzymes, as a scavenger for reactive oxygen species, and as a probe for the study of protein-protein interactions. It has also been used to study the effects of cyclic dioxanes on the structure and function of proteins.
Propriétés
IUPAC Name |
1,8-dioxaspiro[5.5]undecan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-2-5-12-9(6-8)3-1-4-11-7-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMYNJOCMOPTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)CCO2)COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dioxaspiro[5.5]undecan-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)





amino}acetic acid](/img/structure/B6615977.png)

![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
amino}-2-(pyridin-3-yl)acetic acid](/img/structure/B6615997.png)


